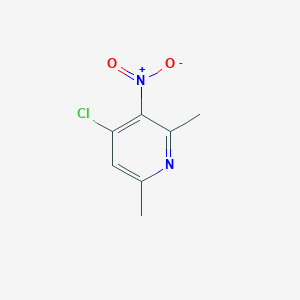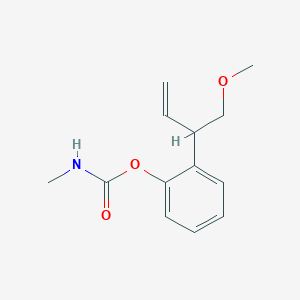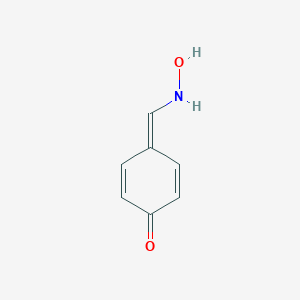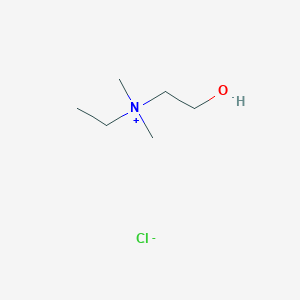
4-Chloro-2,6-dimethyl-3-nitropyridine
概要
説明
4-Chloro-2,6-dimethyl-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, methyl, and nitro substituents on the pyridine ring can significantly influence the compound's physical, chemical, and electronic properties, making it a valuable intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of nitropyridine derivatives can involve various chemical reactions, including halogenation, nitration, and methylation. For instance, the autohetarylation of 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine in the presence of bases leads to the formation of a doubled molecule, indicating a complex reaction pathway that could potentially be applied to synthesize related compounds . The synthesis of related bipyridyl compounds has been reported, which involves the formation of complexes with other molecules, such as chloranilic acid . These methods could potentially be adapted for the synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives is characterized by the presence of substituents that can influence the overall geometry and electronic distribution of the molecule. X-ray diffraction studies have been used to determine the structure of similar compounds, revealing features such as hydrogen bonding and crystal packing effects . These studies provide insights into the molecular conformation, which is essential for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Nitropyridines can participate in a variety of chemical reactions due to their reactive functional groups. The presence of a nitro group can lead to electrophilic substitution reactions, while the chloro substituent can be displaced in nucleophilic substitution reactions. The methyl groups can also influence the reactivity by providing steric hindrance or electron-donating effects. The observed autohetarylation reaction under basic conditions suggests that 4-Chloro-2,6-dimethyl-3-nitropyridine could undergo similar transformations, which could be exploited in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2,6-dimethyl-3-nitropyridine are influenced by its molecular structure. The presence of different substituents can affect properties such as melting point, boiling point, solubility, and stability. Spectroscopic methods, including IR, NMR, and UV-vis, have been employed to study related compounds, providing information on vibrational modes, electronic transitions, and molecular interactions . These analyses are crucial for the characterization and application of the compound in various fields.
科学的研究の応用
Intermolecular Interactions and Crystal Packing
Research has revealed insights into the intermolecular interactions and crystal packing of closely related compounds to 4-Chloro-2,6-dimethyl-3-nitropyridine. Studies on 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide have shown the presence of medium-strong hydrogen bonds and other short intermolecular contacts in their crystal structures, impacting their vibrational properties (Hanuza et al., 1997).
Vibrational Spectroscopy and Molecular Structure
Vibrational spectroscopy, combined with X-ray crystallography, has been used to investigate the structural and spectroscopic properties of similar nitropyridine derivatives. These studies provide valuable insights into the molecular conformation and interactions present in these compounds (Ban-Oganowska et al., 2001).
Theoretical Calculations and Molecular Properties
Theoretical calculations using methods like density functional theory (DFT) have been employed to explore the molecular structures and vibrational spectra of compounds like 2,6-dimethyl-4-nitropyridine N-oxide. Such studies help in understanding the geometric parameters, vibrational frequencies, and other molecular properties relevant to 4-Chloro-2,6-dimethyl-3-nitropyridine (Yıldırım et al., 2011).
Electron Spin Resonance and Molecular Orbitals
Electron spin resonance (ESR) spectra have been analyzed for various nitropyridine anion radicals, including derivatives of 4-Chloro-2,6-dimethyl-3-nitropyridine. These studies help in understanding the electronic structure and reactivity of these molecules (Cottrell & Rieger, 1967).
Chemical Reactivity and Transformations
Investigations into the reactivity of similar compounds, such as 4,6-dimethyl-5-nitro-2chloro-3-cyanopyridine, have been conducted. These studies reveal how these molecules can undergo unique transformations under specific conditions, providing insights that could be applicable to 4-Chloro-2,6-dimethyl-3-nitropyridine (Yurovskaya et al., 1996).
作用機序
Target of Action
It is known to be used as a reagent in the synthesis of imigliptin , a DPP-4 inhibitor used in the treatment of type 2 diabetes . Therefore, it can be inferred that the compound may indirectly influence the activity of DPP-4 enzymes.
Mode of Action
It is known that the compound is involved in the synthesis of imigliptin , suggesting that it may participate in reactions leading to the formation of DPP-4 inhibitors.
Biochemical Pathways
Given its role in the synthesis of imigliptin , it may indirectly influence pathways related to glucose metabolism and insulin regulation.
Result of Action
Its role in the synthesis of imigliptin suggests that it contributes to the inhibition of DPP-4 enzymes, which can increase the levels of incretin hormones, improve insulin secretion, and ultimately lower blood glucose levels.
Action Environment
The action, efficacy, and stability of 4-Chloro-2,6-dimethyl-3-nitropyridine can be influenced by various environmental factors. For instance, the compound is a solid under normal conditions , and its solubility in methanol suggests that it may be more reactive in certain solvents. Furthermore, it should be stored under inert gas at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability.
Safety and Hazards
特性
IUPAC Name |
4-chloro-2,6-dimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBGFLWVQDGETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443688 | |
| Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethyl-3-nitropyridine | |
CAS RN |
15513-48-1 | |
| Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)



